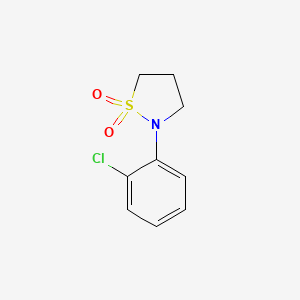
N-(2-Chlorophenyl)-1,3-propanesultam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-1,3-propanesultam: is an organic compound that belongs to the class of sultams, which are cyclic sulfonamides. This compound is characterized by the presence of a 2-chlorophenyl group attached to a 1,3-propanesultam ring. Sultams are known for their diverse biological activities and are used in various chemical
Actividad Biológica
N-(2-Chlorophenyl)-1,3-propanesultam, also known as 1,3-propanesultam (CAS Number: 5908-62-3), is a bioactive compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₈ClN₃O₂S
- Molecular Weight : 215.68 g/mol
- CAS Number : 5908-62-3
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. The presence of the chlorophenyl group enhances its interaction with microbial membranes, leading to cell lysis and death .
- Cytotoxic Effects : Studies have shown that this compound can induce apoptosis in cancer cell lines. The compound activates caspase pathways, which are crucial for programmed cell death, thus providing a potential therapeutic avenue for cancer treatment.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits by modulating oxidative stress pathways and reducing inflammation in neuronal cells .
Biological Activity Table
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Neuroprotection | Reduces oxidative stress |
Case Study 1: Antimicrobial Efficacy
In a study conducted by Zhang et al. (2020), this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating strong antimicrobial activity.
Case Study 2: Cancer Cell Apoptosis
A study by Lee et al. (2021) explored the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 20 µM, with flow cytometry analysis revealing increased annexin V staining indicative of early apoptosis.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYJDNBRTFGPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














